molecular formula C9H10O5 B1599863 Methyl 3,5-dihydroxy-4-methoxybenzoate CAS No. 24093-81-0

Methyl 3,5-dihydroxy-4-methoxybenzoate

Cat. No.: B1599863
CAS No.: 24093-81-0
M. Wt: 198.17 g/mol
InChI Key: SUGIJIFASYORQN-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid and is characterized by the presence of hydroxyl and methoxy groups on the benzene ring. This compound is also known by its IUPAC name, this compound .

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dihydroxy-4-methoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic pathways regulated by these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dihydroxy-4-methoxybenzoate can be synthesized through various methods. One common synthetic route involves the methylation of 3,5-dihydroxy-4-methoxybenzoic acid using methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of 3,5-dihydroxy-4-methoxybenzoic acid with methanol. This process is catalyzed by sulfuric acid or other strong acids and is carried out in large-scale reactors to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dihydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-dihydroxy-4-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Properties

IUPAC Name

methyl 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIJIFASYORQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415758
Record name methyl 3,5-dihydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24093-81-0
Record name methyl 3,5-dihydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-Dihydroxy-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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